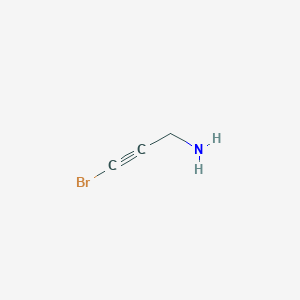

3-Bromoprop-2-YN-1-amine

Description

Strategic Importance of Alkynyl Amines as Synthetic Precursors

Alkynyl amines, also known as propargylamines, are a class of organic compounds that contain both an alkyne and an amine functional group. This combination makes them highly versatile precursors in the synthesis of a wide array of more complex molecules. researchgate.netkcl.ac.uk Their strategic importance stems from their ability to participate in a variety of chemical transformations, leading to the formation of diverse molecular scaffolds.

Propargylamines are widely recognized as key intermediates in the synthesis of numerous nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.netresearchgate.net These include, but are not limited to, pyrroles, pyridines, thiazoles, oxazoles, and indolizines. researchgate.netkcl.ac.uk The presence of the reactive alkyne and amine groups allows for a range of cyclization and coupling reactions, providing efficient pathways to these valuable heterocyclic systems.

Furthermore, the propargylamine (B41283) skeleton is a crucial component in several biologically active molecules. researchgate.net For instance, derivatives of propargylamine have been investigated as potential therapeutic agents for neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.net Their ability to be readily modified and incorporated into larger molecules makes them attractive starting points for drug discovery programs. rsc.org

The synthesis of propargylamines itself has been a subject of extensive research, with methods like the A3 coupling (aldehyde-alkyne-amine) reaction being a prominent and atom-economical approach. researchgate.netrsc.org This reaction, often catalyzed by transition metals, allows for the direct construction of propargylamines from readily available starting materials. nih.govresearchgate.net

Distinctive Reactivity Profiles of Halogenated Alkynes in Organic Transformations

Halogenated alkynes, which feature one or more halogen atoms attached to the triple bond, exhibit distinctive reactivity profiles that set them apart from their non-halogenated counterparts. The presence of the electronegative halogen atom significantly influences the electronic properties of the alkyne, rendering it susceptible to a unique set of chemical transformations.

One of the key reactions of halogenated alkynes is their participation in addition reactions. chemistrysteps.commasterorganicchemistry.combyjus.com Similar to alkenes, alkynes can undergo halogenation with reagents like chlorine (Cl₂) and bromine (Br₂). masterorganicchemistry.com The addition of one equivalent of a halogen typically leads to the formation of a trans-dihaloalkene. masterorganicchemistry.com This stereochemical outcome is often explained by the formation of a bridged halonium ion intermediate. chemistrysteps.commasterorganicchemistry.com The reaction can proceed further with the addition of a second equivalent of the halogen to yield a tetrahaloalkane. chemistrysteps.comlibretexts.org

Interestingly, the reaction of alkynes with electrophilic reagents like halogens is generally slower than the corresponding reaction with alkenes. masterorganicchemistry.comlibretexts.orgmsu.edu This is attributed to the sp-hybridized carbon atoms of the alkyne being more electronegative and thus less nucleophilic than the sp²-hybridized carbons of an alkene. masterorganicchemistry.commsu.edu

The halogen atom in a halogenated alkyne also serves as a good leaving group, enabling a variety of substitution reactions. This reactivity is harnessed in cross-coupling reactions, where the halogenated alkyne can be coupled with various organometallic reagents to form new carbon-carbon bonds.

Positioning of 3-Bromoprop-2-YN-1-amine within Contemporary Academic Research

This compound is a bifunctional molecule that incorporates both the propargylamine and bromoalkyne motifs. This unique combination of reactive sites makes it a valuable and versatile building block in contemporary academic research. smolecule.com

A significant area of research involving this compound is in the field of medicinal chemistry and chemical biology. It has been utilized as a key component in the synthesis of covalent inhibitors. biorxiv.org The bromoalkyne moiety can act as a warhead, reacting with nucleophilic residues, such as cysteine, in target proteins. biorxiv.org For example, it has been employed in the development of potential inhibitors for the main protease of SARS-CoV-2. whiterose.ac.uk

The synthesis of this compound hydrochloride has been reported, starting from N-Boc-propargylamine. biorxiv.org The process involves bromination followed by the removal of the Boc protecting group. biorxiv.org

The reactivity of the amine group in this compound allows for further functionalization. For instance, it can be acylated to form amides, providing a modular approach to generate libraries of compounds for screening purposes. biorxiv.org This versatility has led to its use in the development of "PepLites," which are N-acylamino acid amides of this compound used for mapping protein-protein interactions. biorxiv.org

Overview of Research Trajectories for Propargylic Halides and Amines in Chemical Literature

The research landscape for propargylic halides and amines is dynamic and continually evolving, driven by the quest for new synthetic methodologies and novel applications.

Key Research Trajectories:

Catalytic Asymmetric Synthesis: A major focus is on the development of enantioselective methods for the synthesis of chiral propargylamines and the propargylation of various substrates using propargylic halides. mdpi.comrsc.org This involves the design and application of novel chiral catalysts to control the stereochemical outcome of reactions.

Novel Coupling Reactions: Researchers are continuously exploring new transition-metal-catalyzed and metal-free coupling reactions involving propargylic halides and amines. rsc.orgresearchgate.net This includes the development of more efficient and sustainable catalytic systems for reactions like the A3 coupling and Sonogashira coupling.

Domino and Cascade Reactions: There is a growing interest in designing domino and cascade reactions that utilize propargylic halides and amines to construct complex molecular architectures in a single synthetic operation. mdpi.com These reactions offer high atom and step economy.

Applications in Heterocyclic Synthesis: The use of propargylic amines and halides as precursors for the synthesis of a wide variety of heterocyclic compounds remains a very active area of research. researchgate.netrsc.org

Bioorthogonal Chemistry and Chemical Biology: The unique reactivity of propargylic compounds, particularly halogenated ones, is being exploited in the field of chemical biology for applications such as protein labeling and activity-based protein profiling. biorxiv.orgwhiterose.ac.uk

Green Chemistry Approaches: There is an increasing emphasis on developing more environmentally friendly synthetic routes to and from propargylic compounds, including the use of solvent-free conditions and recyclable catalysts. researchgate.net

Structure

3D Structure

Properties

CAS No. |

738577-45-2 |

|---|---|

Molecular Formula |

C3H4BrN |

Molecular Weight |

133.97 g/mol |

IUPAC Name |

3-bromoprop-2-yn-1-amine |

InChI |

InChI=1S/C3H4BrN/c4-2-1-3-5/h3,5H2 |

InChI Key |

MNPAYJHQXYTXOW-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CBr)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromoprop 2 Yn 1 Amine and Its Derivatives

Direct Synthesis of 3-Bromoprop-2-YN-1-amine

Direct synthetic routes to this compound involve the formation of the core structure in a limited number of steps, typically by either introducing the amine group to a pre-existing bromoalkyne or by brominating a propargylamine (B41283) scaffold.

Synthetic Routes via Propargyl Halide Precursors

A fundamental approach to synthesizing propargylamine derivatives involves the alkylation of amines with a suitable propargyl halide. wikipedia.org Propargyl bromide (3-bromoprop-1-yne) is a common reagent used for this purpose. wikipedia.org It can alkylate even weakly basic amines, making it a versatile building block. wikipedia.org This strategy is employed in the synthesis of various complex molecules. For instance, key intermediates in the development of tacrine-1,2,3-triazole derivatives were synthesized by reacting a substituted amine with 3-bromoprop-1-yne in the presence of triethylamine (B128534) in a dichloromethane (B109758) solvent. nih.gov The reaction was carried out at 50 °C for 3 hours, yielding the desired N-propargylated product. nih.gov

This method can be generalized for the synthesis of various propargylamine derivatives, as shown in the table below.

| Amine Precursor | Propargyl Halide | Base/Solvent | Product Type | Ref |

| 9-amino-1,2,3,4-tetrahydroacridine derivative | 3-bromoprop-1-yne | Triethylamine / Dichloromethane | N-(prop-2-yn-1-yl) substituted acridine | nih.gov |

| Aniline | Propargyl bromide | Not specified | N-propargylaniline | wikipedia.org |

| 2,3-dichloroquinoxaline derivatives | Propargyl bromide | Not specified | 3-substituted-2-propargylthioquinoxalines | researchgate.net |

Approaches Involving Bromination of Propargyl Amine Scaffolds

An alternative direct method is the bromination of a pre-formed propargyl amine skeleton. This approach installs the bromine atom at the terminal position of the alkyne. The bromination of acetylenic groups can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice due to its ease of handling compared to liquid bromine. manac-inc.co.jpgoogle.com

In a documented synthesis, the protected precursor N-Boc propargylamine was treated with bromine in the presence of a base to afford the 1-bromo derivative. acs.org This reaction highlights the feasibility of direct bromination on the propargylamine framework, although protection of the amine group is often necessary to prevent side reactions. The reaction of a propargyl ether with NBS in acetone (B3395972) in the presence of silver nitrate (B79036) has also been reported to produce the corresponding bromoalkyne, demonstrating a relevant transformation. sci-hub.se

Indirect Synthesis and Functional Group Interconversions Leading to this compound Analogs

Indirect methods involve multi-step sequences where functional groups are interconverted to arrive at the target molecule. These strategies often rely on the use of protecting groups or the modification of related scaffolds.

Transformations from Protected Propargyl Amines

The use of protecting groups is a cornerstone of modern organic synthesis, allowing for selective reactions on multifunctional molecules. The synthesis of this compound hydrochloride has been achieved through a two-step process starting from a protected propargylamine. acs.orgnih.gov

First, N-Boc propargylamine is brominated to install the bromo group on the alkyne, yielding tert-butyl (3-bromoprop-2-yn-1-yl)carbamate. acs.org Subsequently, the tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. nih.gov Specifically, dissolving the protected bromoamine in 4 M hydrochloric acid in dioxane and stirring for two hours at room temperature leads to the deprotection, affording this compound hydrochloride as a solid product. nih.gov This sequence is a reliable method for preparing the target compound, avoiding issues that could arise from handling the reactive free amine during the bromination step.

Synthetic Scheme for this compound Hydrochloride acs.org

Bromination: N-Boc propargylamine is reacted with bromine and potassium hydroxide (B78521) in methanol.

Deprotection: The resulting tert-butyl(3-bromoprop-2-yn-1-yl)carbamate is treated with 4 M HCl in dioxane.

Strategic Modifications of Related Bromoalkyne Scaffolds

Another indirect strategy involves synthesizing a related bromoalkyne and then converting a different functional group into the desired amine. A common precursor for such a strategy is 3-bromoprop-2-yn-1-ol (B129685). This compound can be synthesized by brominating propargyl alcohol. biosynth.com The hydroxyl group of 3-bromoprop-2-yn-1-ol can then potentially be converted into an amine through various organic transformations, such as a Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine source.

Functional group interconversion is a powerful tool; for example, bromoalkynes can undergo various transformations, including the addition of HCl to form vinyl chlorides. organic-chemistry.org While not leading directly to an amine, this illustrates the reactivity of the bromoalkyne motif. The synthesis of bromoalkynes themselves is often achieved via methods like the Appel reaction, where an alcohol is treated with triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or NBS. rsc.org This allows for the creation of various substituted propargylic bromides, which can then be subjected to further modifications to introduce an amine functionality. rsc.org

Catalytic Approaches in the Synthesis of Propargyl Amine Derivatives

Catalytic methods, particularly those involving transition metals, offer efficient and atom-economical pathways to propargylamines. researchgate.net The most prominent of these is the three-component aldehyde-amine-alkyne (A³) coupling reaction, which combines an aldehyde, an amine, and a terminal alkyne to form a propargylamine in a single step. unistra.frresearchgate.net This reaction can be catalyzed by a wide array of metal catalysts. unistra.fr

While the A³ coupling typically produces α-substituted propargylamines, the principles are central to the synthesis of the broader class of propargylamine derivatives. Various catalytic systems have been developed to improve efficiency, reusability, and environmental friendliness.

| Catalyst System | Reaction Type | Key Features | Ref |

| Cu–Ni bimetallic catalyst | A³ Coupling | Reusable, solvent-free conditions, no base required, good to excellent yields. | rsc.org |

| Waste crab shell powders-supported CuI | A³ Coupling | Green, highly efficient method utilizing a waste-biomass support. | sioc-journal.cn |

| CuI-Zeolite | KA² Coupling | Solvent-free, effective for the more challenging ketone-based coupling. | unistra.fr |

| Enzymatic Cascade (Amine Transaminase) | Mitsunobu-type | Produces enantiomerically pure propargylic amines from racemic alcohols. | acs.org |

These catalytic methods represent the forefront of propargylamine synthesis, providing access to a vast chemical space of derivatives through efficient and often environmentally benign processes. rsc.orgsioc-journal.cn

Metal-Catalyzed Coupling and Amination Protocols

Metal-catalyzed reactions are fundamental in the synthesis of alkynyl amines, offering efficient and selective routes to these valuable compounds. Palladium, copper, and other transition metals are frequently employed to facilitate the formation of the crucial carbon-nitrogen and carbon-carbon bonds.

One of the primary strategies for synthesizing propargylamine derivatives involves the palladium-catalyzed coupling of a suitable amine with a propargyl halide. For instance, the synthesis of N-substituted propargylamines can be achieved through the reaction of an amine with propargyl bromide (3-bromopropyne). rsc.orgncats.io This reaction is a classical example of nucleophilic substitution where the amine displaces the bromide ion. The use of a palladium catalyst can enhance the efficiency and scope of this transformation, particularly in more complex systems or when milder reaction conditions are required. researchgate.net

Copper-catalyzed reactions are also prevalent, especially in the context of A³ (aldehyde-alkyne-amine) coupling and related transformations. researchgate.net While a direct copper-catalyzed synthesis of this compound is not extensively documented, the synthesis of related structures provides insight into potential pathways. For example, the synthesis of N-propargylated coumarins has been achieved through the nucleophilic substitution of 4-bromocoumarin with prop-2-yn-1-amine, a reaction that can be facilitated by a copper catalyst. nih.gov

Furthermore, the direct amination of haloalkynes represents a viable, albeit less common, route. beilstein-journals.org This approach involves the reaction of an amine with a 1-haloalkyne. The reactivity of the C-X bond (where X is a halogen) at the sp-hybridized carbon allows for nucleophilic attack by an amine to furnish the corresponding ynamine, which can be a precursor to or a derivative of the target propargylamine.

A summary of representative metal-catalyzed reactions for the synthesis of propargylamine derivatives is presented below:

| Catalyst System | Reactants | Product Type | Reference |

| Palladium-based | Amine, Propargyl Bromide | N-substituted propargylamine | rsc.orgresearchgate.net |

| Copper(I) salts | Amine, Haloalkyne | Ynamine/Alkynyl Amine | beilstein-journals.org |

| Rhodium complexes | Primary arylamine, Aldehyde, Alkyne | Secondary propargylamine |

Multicomponent Reaction Strategies for Propargylamines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of atom economy and operational simplicity. nih.gov The most prominent MCR for the synthesis of propargylamines is the A³ coupling reaction, which involves an aldehyde, a terminal alkyne, and an amine. researchgate.netnih.gov

In the context of synthesizing this compound or its derivatives via an A³ coupling, one would theoretically require a bromine-containing starting material. For instance, a reaction could be envisioned between an appropriate aldehyde, an amine, and a bromo-substituted terminal alkyne. However, the direct application of this strategy to produce the parent this compound is not straightforward and would likely involve protected intermediates.

A more plausible multicomponent approach to derivatives involves using a functionalized amine or alkyne. For example, a primary amine could be reacted with an aldehyde and a terminal alkyne bearing a bromo-substituent at a different position, or a bromo-substituted aldehyde could be employed. The versatility of the A³ coupling allows for a wide range of substituents on all three components, making it a powerful tool for generating diverse libraries of propargylamines. nih.gov

Metal-free A³ coupling reactions have also been developed, often utilizing a Brønsted acid or base catalyst, which aligns with the principles of green chemistry. nih.gov These methods provide an alternative to metal-catalyzed protocols, avoiding potential issues with metal contamination in the final products.

The general scheme for the A³ coupling reaction is as follows:

| Aldehyde (R¹) | Alkyne (R²) | Amine (R³R⁴NH) | Product |

| Benzaldehyde | Phenylacetylene | Piperidine | 1-(1,3-diphenylprop-2-yn-1-yl)piperidine |

| Formaldehyde | Terminal Alkyne | Secondary Amine | Tertiary Propargylamine |

Emerging Methodologies for Halogenated Alkynyl Amine Synthesis

Recent advances in synthetic chemistry have led to the development of novel methods for the preparation of halogenated alkynyl amines, which are valuable intermediates for further functionalization.

One significant development is the direct stereoselective synthesis of terminal chloro-substituted propargylamines. acs.org This method involves the reaction of lithiated haloacetylides, generated in situ from 1,2-dihaloethenes, with N-tert-butanesulfinyl (N-t-BS) imines. This approach provides enantiomerically enriched propargylamines with a terminal halogen, which can be further modified. While this specific method yields chloro-derivatives, it establishes a proof-of-concept for the direct asymmetric synthesis of halo-alkynyl amines.

The halogenation of terminal propargylamines is another key strategy. acs.org This typically involves the treatment of a propargylamine containing a terminal alkyne (C≡C-H) with a halogenating agent, such as N-bromosuccinimide (NBS), to introduce the bromine atom onto the terminal acetylenic carbon. This method is often used to prepare substrates for subsequent cross-coupling reactions.

Furthermore, the synthesis of N-protected halo-alkynyl amines, such as N-Boc-3-bromopropargylamine, represents a strategic approach to handle these potentially reactive molecules. The use of a protecting group like tert-butoxycarbonyl (Boc) allows for the selective modification of other parts of the molecule while the amine functionality is masked. thieme-connect.com The synthesis of related N-Boc protected bromo-anilines and other bromo-substituted building blocks is well-established, suggesting the feasibility of applying this strategy to propargylamine synthesis. achemblock.comchemicalbook.com

A summary of emerging synthetic approaches is provided in the table below:

| Methodology | Key Features | Potential Application for this compound | Reference |

| Stereoselective synthesis of terminal halo-propargylamines | Provides enantiomerically enriched products; uses in-situ generated haloacetylides. | Synthesis of chiral derivatives of 3-haloprop-2-yn-1-amine. | acs.org |

| Halogenation of terminal propargylamines | Direct introduction of a halogen onto the alkyne terminus. | Post-synthetic modification of a propargylamine precursor to introduce bromine. | acs.org |

| N-Protecting group strategies | Enhances stability and allows for selective reactions. | Synthesis and purification of N-Boc-3-bromoprop-2-yn-1-amine as a stable intermediate. | thieme-connect.com |

Reactions Involving the Terminal Alkyne Moiety of this compound

The carbon-carbon triple bond in this compound is a key site for various addition and coupling reactions.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netresearchgate.netCurrent time information in Bangalore, IN. This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes. researchgate.net The general mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Current time information in Bangalore, IN.

While the terminal alkyne of this compound makes it a suitable substrate for Sonogashira reactions, specific examples detailing its use are not extensively reported in the surveyed literature. However, the potential for such couplings is highlighted in studies where related propargylamines are diversified using this method. nih.govrsc.org The reaction would theoretically allow for the introduction of various aryl or vinyl substituents at the terminal position of the alkyne, further functionalizing the molecule. Conditions for these reactions have been refined to work even at room temperature and in aqueous media, sometimes eliminating the need for the copper co-catalyst. rsc.orgorganic-chemistry.org

The terminal alkyne of this compound readily participates in cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netsciforum.net This reaction is a cornerstone of "click chemistry," known for its high yield, broad scope, and the formation of only easily removable byproducts. researchgate.net It involves the reaction between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. researchgate.net The copper(I) catalyst significantly accelerates the reaction compared to the uncatalyzed Huisgen cycloaddition and controls the regioselectivity. researchgate.net

The mechanism involves the formation of a copper acetylide, which then reacts with the azide to form a six-membered copper metallacycle intermediate. researchgate.net This intermediate subsequently rearranges and, upon protonolysis, yields the stable triazole product, regenerating the catalyst. This compound is a valuable building block in this context, enabling the linkage of the bromo-propargyl motif to various molecules functionalized with an azide group. This has been applied in bioconjugation and the development of chemical probes.

Table 1: Examples of CuAAC Reaction Parameters

| Alkyne Component | Azide Component | Catalyst System | Solvent | Conditions | Product Type |

| Biomolecule-alkyne | Cargo-azide | CuSO₄, Ligand, Sodium Ascorbate | Aqueous Buffer | Room Temp, 1 hr | Bioconjugate |

| Phenylacetylene | Benzyl Azide | Metallic Copper (nanoparticles) | Solvent-free | Ultrasound | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | Fluorogenic Azide | CuSO₄, Ligand, Sodium Ascorbate | Aqueous Buffer | Room Temp | Fluorescent Triazole |

This table presents representative conditions for CuAAC reactions, illustrating the versatility of the method. Specific conditions for this compound would be analogous.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne's triple bond. Hydroamination, the addition of an N-H bond, and hydrometallation, the addition of a metal-hydride bond, are key examples.

Hydroamination is an atom-economical method to synthesize enamines or imines from alkynes and amines, which can subsequently be reduced to saturated amines. These reactions can be catalyzed by a range of metals, including late transition metals (like platinum, gold, iridium) and early transition metals (like titanium, zirconium). sciforum.net The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst.

Hydrometallation involves the addition of a metal hydride (e.g., generated from a metal complex and a hydride source like a silane) across the alkyne, forming a vinyl-metal species. This intermediate can then be quenched or used in further coupling reactions.

Despite the synthetic utility of these reactions for alkynes, the surveyed scientific literature did not provide specific examples of hydroamination or hydrometallation reactions involving this compound as the substrate. This suggests that this area of its reactivity is less explored compared to its use in coupling and cycloaddition reactions.

Reactions Involving the Primary Amine Functionality of this compound

The primary amine group (—NH₂) of this compound is nucleophilic and serves as a handle for a variety of functionalization reactions, most commonly the formation of amides.

The primary amine of this compound readily reacts with carboxylic acids or their activated derivatives (like acyl chlorides) to form stable amide bonds. This reaction is fundamental in organic synthesis and is often facilitated by coupling reagents that activate the carboxylic acid, allowing for mild reaction conditions.

A notable application is the synthesis of a library of compounds termed 'PepLites'. In this work, this compound hydrochloride was coupled with various N-acylamino acids. The reaction employed HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as a base in DMF (Dimethylformamide). The resulting amides, which retain the bromoalkyne moiety, were used as fragment-like probes for crystallographic screening against protein targets. The bromoalkyne serves a dual purpose: as a potential covalent warhead for cysteine residues and as a tag for detection via anomalous dispersion in X-ray crystallography.

Table 2: Synthesis of N-(3-bromoprop-2-yn-1-yl) Amides ('PepLites')

This table summarizes the general conditions used for the synthesis of the 'PepLites' library, demonstrating a key reaction of the primary amine functionality of this compound.

The Mannich reaction is a three-component condensation that typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and a terminal alkyne. This reaction is one of the most common methods for synthesizing propargylamines. Therefore, this compound is more accurately described as a potential product of a Mannich-type reaction rather than a typical starting reactant. For instance, a reaction between bromoacetylene, formaldehyde, and ammonia (B1221849) could theoretically produce it, although this specific synthesis is not detailed in the provided sources.

In the context of reactions of this compound, its primary amine could participate in related condensation reactions. A condensation reaction is a broad class of reactions where two molecules join, often with the loss of a small molecule like water. For example, this compound could react with a ketone or aldehyde to form an imine, which could then be an intermediate in more complex transformations. However, specific examples of this compound participating as the amine component in Mannich-type or other multicomponent condensation reactions were not found in the surveyed literature.

Nucleophilic Reactivity Profiles

The chemical architecture of this compound features multiple reactive sites, leading to a diverse nucleophilic reactivity profile. The primary amine (-NH₂) group is nucleophilic, while the carbon atoms of the propargyl system are electrophilic, particularly the carbon bonded to the bromine atom. The bromine atom itself is a reactive center, susceptible to displacement by various nucleophiles. smolecule.com

The molecule's reactivity is comparable to that of the analogous compound, 3-bromoprop-2-yn-1-ol, where the bromine atom readily undergoes Sₙ2 displacement. In the case of this compound, nucleophiles such as amines and thiols can replace the bromine atom, enabling the formation of new carbon-nitrogen or carbon-sulfur bonds. smolecule.com This reactivity is fundamental to its application as a building block in organic synthesis. For instance, amides derived from this compound have been developed as covalent probes for mapping protein-protein interactions. whiterose.ac.uk In a notable study, bromoalkynes like those derived from this compound were found to act as covalent traps for activated cysteine thiols in proteases, forming a stable thioenolether linkage via C-2 addition and subsequent loss of the bromine atom. whiterose.ac.ukbiorxiv.orgresearchgate.net

Reactivity of the Bromine Atom in this compound

The bromine atom is a key functional group that dictates much of the reactivity of this compound. Its presence on a sp-hybridized carbon atom makes it an excellent leaving group in both substitution and metal-catalyzed coupling reactions.

This compound is a versatile substrate for various cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom facilitates participation in well-known transformations such as the Sonogashira and Cadiot-Chodkiewicz couplings. smolecule.com In these reactions, the carbon-bromine bond is activated by a transition metal catalyst, typically palladium or copper, allowing for the coupling with terminal alkynes or other partners. smolecule.comunit.no

The compound and its derivatives have been utilized in the synthesis of complex heterocyclic structures. For example, it serves as a key reactant in palladium-catalyzed multicomponent reactions to produce substituted quinoxalines. researchgate.netresearchgate.net Furthermore, amides formed from this compound and N-acylamino acids have shown potential for further synthetic modification through cross-coupling reactions. whiterose.ac.uk

Simple nucleophilic substitution at the bromine center is also a common transformation. The reaction proceeds readily with various nucleophiles, displacing the bromide ion. This reactivity has been exploited in the synthesis of fragment libraries, such as 'PepLites', where the this compound core is attached to amino acid sidechains. nih.govacs.org

Table 1: Examples of Cross-Coupling and Substitution Reactions

| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Conditions | Product Type | Ref |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Amine base | Unsymmetrical Diynes | smolecule.comunit.no |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne | Copper(I) salt | Unsymmetrical Diynes | smolecule.com |

| Multi-component Reaction | Carboxylic Acids, Amine-substituted 3-chloroquinoxalines | Pd-catalyst | 3-(3-(aminoquinoxalin-2-yl)prop-2-yn-1-yl) carboxylates | researchgate.net |

| Amide Synthesis | N-acylamino acids | HATU, DIPEA, DMF | 3-bromoprop-2-yn-1-yl amides | biorxiv.orgnih.gov |

| Nucleophilic Substitution | Cysteine Thiol (in proteins) | Physiological conditions | Thioenolether | whiterose.ac.ukbiorxiv.org |

The mechanism of many transition-metal-catalyzed cross-coupling reactions involving this compound proceeds through a sequence of oxidative addition and reductive elimination steps. tdx.cat In a typical palladium-catalyzed cycle, the catalytic cycle begins with the oxidative addition of the carbon-bromine bond of this compound to a low-valent palladium(0) complex. unit.noscispace.com This step forms a palladium(II) intermediate.

Following the oxidative addition, a transmetalation step (in couplings like Suzuki) or coordination of the second coupling partner (in couplings like Sonogashira) occurs. The final step of the catalytic cycle is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst. tdx.catscispace.com The efficiency of these pathways is crucial for the high yields often observed in these coupling reactions.

Cascade and Multicomponent Reactions Featuring this compound as a Core Structure

This compound is a valuable building block in cascade and multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single synthetic operation. mdpi.come-bookshelf.de The dual reactivity of the amine and the bromoalkyne functionalities makes it particularly well-suited for such transformations.

It has been employed in the copper-catalyzed synthesis of 1,2,3-triazoles, a class of heterocycles with broad applications. researchgate.net In these reactions, this compound can react with carboxylic acids and azides in a one-pot process. researchgate.net Similarly, it has been used in palladium-catalyzed MCRs for the synthesis of quinoxaline (B1680401) derivatives. researchgate.net For instance, a three-component reaction between an amine-substituted 3-chloroquinoxaline, a carboxylic acid, and 3-bromoprop-1-yne (a closely related precursor) generates complex carboxylate esters. researchgate.net Another example involves the reaction of benzoyl chlorides, prop-2-yn-1-amine, and 2-amino-substituted 3-chloroquinoxalines to form 1,3-oxazole-quinoxaline amine hybrids through a one-pot Sonogashira coupling followed by heteroannulation. researchgate.net These MCRs benefit from high atom economy and procedural simplicity. mdpi.com

Table 2: Examples of Multicomponent Reactions (MCRs)

| MCR Name/Type | Other Reactants | Catalyst/Conditions | Product Scaffold | Ref |

| Click Chemistry MCR | Carboxylic Acids, Azides | Copper catalyst | 1,2,3-Triazoles | researchgate.net |

| Copper-free Sonogashira MCR | Carboxylic Acids, Amine-substituted 3-chloroquinoxalines | Palladium catalyst | 3-Aminoquinoxaline-2-alkynyl carboxylate esters | researchgate.net |

| Sonogashira/Heteroannulation Cascade | Benzoyl chlorides, 2-Amino-substituted 3-chloroquinoxalines | Pd(Ph₃P)₂Cl₂, TBTA, EtOH | 1,3-Oxazole-quinoxaline amine hybrids | researchgate.net |

Computational and Experimental Mechanistic Elucidation of this compound Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic methodologies. This understanding is built through a combination of experimental techniques and computational modeling.

Experimentally, the structure of products and intermediates provides significant mechanistic insight. A key example is the crystallographic study of the SARS-CoV-2 main protease covalently modified by an amide derived from this compound. whiterose.ac.ukbiorxiv.org The crystal structure revealed the formation of a thioenolether, confirming that the reaction proceeds via a nucleophilic attack of the cysteine thiol at the C-2 position of the alkyne, with the concomitant loss of the bromine atom. biorxiv.orgresearchgate.net This provides definitive experimental evidence for the reaction pathway. General mechanistic pathways for the types of reactions this compound undergoes, such as transition metal-catalyzed cross-couplings and cycloadditions, are well-established in the broader chemical literature. scholaris.catdx.cat

While specific computational studies focusing exclusively on the transition state analysis of this compound reactions are not widely reported in the provided context, the general principles are well-understood from computational investigations of related systems. For the transition-metal-catalyzed reactions it undergoes, computational chemistry is a powerful tool for mapping the entire reaction coordinate, from reactants to products, including all intermediates and transition states. csic.es

For instance, in palladium-catalyzed cross-coupling reactions, density functional theory (DFT) calculations are commonly used to determine the energetics of the oxidative addition, transmetalation, and reductive elimination steps. These calculations can elucidate the structure of the transition state for each elementary step, revealing the geometry and electronic properties that govern the reaction's feasibility and selectivity. Similarly, for cycloaddition reactions, computational analysis can model the concerted or stepwise nature of the bond-forming processes and identify the key transition states that control the regioselectivity and stereoselectivity of the transformation. The insights gained from these computational profiles are instrumental in rationalizing experimental observations and in the predictive design of new catalysts and reactions.

Reactivity and Mechanistic Investigations of 3 Bromoprop 2 Yn 1 Amine

Kinetic Studies in Complex Reaction Systems

The kinetic profile of 3-bromoprop-2-yn-1-amine and its derivatives is of significant interest, particularly in the context of their application as covalent modifiers of biological targets. The reactivity of the bromoalkyne functionality allows for the formation of a stable covalent bond with nucleophilic residues on proteins, such as cysteine. Understanding the kinetics of this process is crucial for the development of targeted covalent inhibitors in drug discovery.

Kinetic investigations in complex biological systems, such as those involving enzyme inhibition, are essential for characterizing the efficiency and specificity of covalent inhibitors. The reaction kinetics of irreversible covalent inhibitors derived from scaffolds like this compound can be evaluated by monitoring the progress of the reaction over time. A common method involves the use of a fluorogenic substrate to measure the activity of the target enzyme in the presence of the inhibitor.

In a typical assay, the inhibitor is pre-incubated with the enzyme, and the reaction is initiated by the addition of the substrate. The rate of the reaction is then measured by monitoring the change in fluorescence intensity. For an irreversible inhibitor, the observed rate of inactivation (k_obs) can be determined by fitting the progress curves to an exponential decay equation. This k_obs value provides a measure of how quickly the inhibitor inactivates the enzyme.

The following table illustrates the type of data that can be generated from such kinetic studies. The values are representative and serve to demonstrate the methodology.

| Inhibitor Concentration (µM) | Observed Rate Constant (k_obs) (s⁻¹) | Second-Order Rate Constant (k_inact/K_i) (M⁻¹s⁻¹) |

|---|---|---|

| 1 | 0.005 | 5000 |

| 2 | 0.010 | |

| 5 | 0.025 | |

| 10 | 0.050 | |

| 20 | 0.100 |

This table is illustrative and does not represent actual experimental data for this compound.

The second-order rate constant (k_inact/K_i) is a critical parameter for characterizing the efficiency of a covalent inhibitor. It is determined from the slope of the plot of k_obs versus the inhibitor concentration. This value reflects the intrinsic reactivity of the compound towards its target.

In the context of complex biological systems, the reactivity of this compound derivatives has been explored in fragment-based screening campaigns. For example, amides derived from this compound have been used as covalent fragments to screen for inhibitors of the SARS-CoV-2 main protease. nih.gov In these studies, the extent of protein labeling by the fragment is assessed using techniques like intact protein mass spectrometry. While not providing detailed kinetic parameters like rate constants, these studies offer valuable insights into the compound's reactivity and its ability to form covalent adducts in a complex protein environment. nih.gov

Furthermore, mechanistic studies on related propargyl-containing compounds have highlighted the importance of the C-H bond cleavage of the propargyl group as a potential rate-limiting step in certain enzymatic reactions. snmjournals.org The substitution of hydrogen with deuterium (B1214612) at this position can lead to a kinetic isotope effect, resulting in a reduced rate of reaction. snmjournals.org This principle can be applied to modulate the reactivity of covalent inhibitors derived from this compound, allowing for the fine-tuning of their kinetic profiles to achieve a desired balance of potency and selectivity.

Applications of 3 Bromoprop 2 Yn 1 Amine As a Versatile Synthetic Building Block

Synthesis of Complex Heterocyclic Systems Utilizing 3-Bromoprop-2-YN-1-amine

The presence of both a nucleophilic amine and an electrophilic bromoalkyne within the same molecule makes this compound an ideal precursor for the synthesis of a variety of heterocyclic compounds. The reactivity of these functional groups can be modulated to achieve intramolecular or intermolecular cyclizations, leading to the formation of stable ring systems.

Triazoles: The alkyne functionality in this compound is a suitable substrate for [3+2] cycloaddition reactions with azides to form 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," is known for its high efficiency and regioselectivity, particularly when catalyzed by copper(I) species (CuAAC). nih.gov The bromoalkyne can react with an organic azide (B81097) (R-N₃) to yield a 1-substituted-4-bromo-1H- mdpi.comnih.govorganic-chemistry.orgtriazole derivative, which can be further functionalized. Alternatively, an intramolecular cyclization can be envisioned if the amine is first converted into an azide.

The general scheme for the synthesis of triazoles from alkynes and azides is a well-established methodology in organic chemistry. nih.govorganic-chemistry.org While direct examples utilizing this compound are not extensively documented, the reactivity of bromoalkynes in such cycloadditions is known. The process involves the reaction of the bromoalkyne with an azide, often in the presence of a copper(I) catalyst, to yield the corresponding triazole. mdpi.com

Oxazoles: The synthesis of oxazoles from this compound typically requires initial N-acylation of the primary amine to form an N-propargylamide. These N-propargylamides are known precursors to oxazoles through intramolecular cyclization. nih.gov This cyclization can be catalyzed by various transition metals, with gold catalysis being particularly effective for this transformation. The reaction proceeds via a 5-exo-dig cyclization, where the amide oxygen attacks the alkyne, leading to the formation of the oxazole ring. The bromine atom on the alkyne can influence the reactivity and provide a handle for further synthetic modifications. Base-catalyzed cyclization of N-propargylamides to oxazoles has also been reported, which may proceed through an allenic intermediate. bohrium.com

| Heterocycle | General Synthetic Strategy | Key Intermediates |

| Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Organic azide, Copper acetylide |

| Oxazole | N-acylation followed by metal- or base-catalyzed intramolecular cyclization | N-propargylamide |

The bifunctional nature of this compound allows for its use in the synthesis of more complex ring systems containing multiple heteroatoms. For instance, reactions with dinucleophiles can lead to the formation of various heterocyclic scaffolds. The specific outcome of such reactions would depend on the nature of the nucleophile and the reaction conditions employed. This versatility makes it a valuable precursor for generating libraries of diverse heterocyclic compounds for biological screening. The synthesis of various nitrogen and oxygen-based heterocycles using propargyl amines as precursors is a well-documented strategy in organic synthesis. quimicaorganica.org

Role of this compound in the Construction of Advanced Molecular Scaffolds

Beyond traditional heterocycle synthesis, this compound serves as a key starting material for the construction of sophisticated molecular architectures with potential applications in medicinal chemistry and materials science.

Propargylamines are recognized as valuable precursors for the synthesis of peptidomimetics and amino acid surrogates. In this context, the alkyne moiety can serve as a bioisosteric replacement for an amide bond, often through its conversion to a stable 1,2,3-triazole ring. This substitution can enhance the metabolic stability and conformational rigidity of peptide-based drugs. The synthesis of N-sulfinyl propargylamines has been explored as a route to chiral amino acid surrogates, where the propargylamine (B41283) unit mimics the amino acid structure.

The general approach involves using the propargylamine as a scaffold that presents a side chain analog and a reactive alkyne for further modification. The amine group can be incorporated into a peptide backbone, while the alkyne is available for cycloaddition reactions to form triazole-linked peptide mimics.

This compound is not only a precursor to complex molecules but can also be transformed into other useful organic building blocks. The bromoalkyne functionality is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.org This reaction allows for the formation of a new carbon-carbon bond by coupling the bromoalkyne with a terminal alkyne, effectively extending the carbon chain and introducing further functionality.

The amine group can be protected to allow for selective reaction at the bromoalkyne, or it can be used as a handle for attaching other molecular fragments. This dual reactivity allows for a modular approach to the synthesis of complex organic molecules.

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, amine base | Internal alkyne |

| Nucleophilic Substitution | Various nucleophiles | Substituted alkyne |

| N-Acylation | Acyl chloride or anhydride | Amide |

Implementation of this compound in Chemo- and Regioselective Transformations

The presence of two distinct reactive sites in this compound—the nucleophilic amine and the electrophilic carbon of the bromoalkyne—makes it an excellent substrate for studying and implementing chemo- and regioselective reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, it is possible to selectively reduce the bromoalkyne to an alkene or alkane without affecting the amine, or to acylate the amine without reacting with the bromoalkyne, by choosing appropriate reagents and reaction conditions. For example, sodium borohydride is known to chemoselectively reduce aldehydes and ketones in the presence of less reactive functional groups. rsc.org While not directly applicable to the bromoalkyne, analogous principles of chemoselective reduction could be applied.

Regioselectivity is demonstrated in reactions where one of several possible positions is preferentially attacked. In the case of this compound, nucleophilic attack on the bromoalkyne could, in principle, occur at either of the sp-hybridized carbons. However, reactions such as the Sonogashira coupling are highly regioselective, with the incoming group adding to the terminal carbon of the alkyne partner. Similarly, in the synthesis of thiazoles from α-bromo-1,3-diketones and N-substituted thioureas, the regioselectivity of the cyclization is a key factor in determining the final product structure. nih.gov

The ability to control both the "what" (chemoselectivity) and the "where" (regioselectivity) of a chemical reaction is fundamental to modern organic synthesis, and molecules like this compound provide an excellent platform for developing and showcasing such selective transformations.

Theoretical and Computational Investigations of 3 Bromoprop 2 Yn 1 Amine

Electronic Structure and Bonding Analysis of 3-Bromoprop-2-YN-1-amine

The electronic characteristics of a molecule are fundamental to understanding its reactivity and physical properties. For this compound, a combination of an electron-withdrawing bromine atom, a π-rich alkyne system, and a nucleophilic amine group creates a complex electronic environment.

Molecular Orbital Theory and Frontier Orbital Interactions

Molecular Orbital (MO) theory provides a sophisticated model for describing the distribution and energy of electrons within a molecule. The reactivity of this compound would be largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Based on the functionalities present, the HOMO is anticipated to have significant contributions from the nitrogen lone pair of the amine group and the π-orbitals of the carbon-carbon triple bond. The presence of the electron-donating amino group would raise the energy of the HOMO, making the molecule susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized primarily along the carbon-bromine bond, specifically the σ* (antibonding) orbital. The electronegative bromine atom lowers the energy of this LUMO, rendering the carbon atom attached to it susceptible to nucleophilic attack.

Table 1: Predicted Characteristics of Frontier Molecular Orbitals in this compound

| Orbital | Predicted Location of High Electron Density | Predicted Energy Level | Implication for Reactivity |

|---|---|---|---|

| HOMO | Nitrogen lone pair, C≡C π-system | Relatively High | Nucleophilic character, site for electrophilic attack |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound would be highly polarized. An electrostatic potential (ESP) map, a computational tool that visualizes the electrostatic landscape of a molecule, would likely reveal distinct regions of positive and negative potential.

The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a region of high negative electrostatic potential (electron-rich), making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms of the amine group would, in turn, exhibit a positive electrostatic potential. The bromine atom, due to its high electronegativity, will also be electron-rich. However, a phenomenon known as a "σ-hole" is often observed on the outermost portion of a covalently bonded halogen atom, creating a region of positive electrostatic potential. This σ-hole can participate in halogen bonding. The acetylenic protons and the carbon atom attached to the bromine are also likely to be regions of positive potential, indicating their electrophilic character.

Conformational Analysis and Intramolecular Interactions in this compound

Energy Minimization and Potential Energy Surface Studies

The rotation around the C-C single bond between the methylene (B1212753) group (-CH2-) and the alkyne moiety allows for different spatial arrangements, or conformations. A potential energy surface (PES) scan, a computational method that maps the energy of a molecule as a function of its geometry, would be necessary to identify the most stable conformers.

It is hypothesized that the staggered conformations, where the hydrogen atoms on the methylene carbon and the bromine atom are positioned to minimize steric hindrance, would be the most energetically favorable. Eclipsed conformations, where these groups are aligned, would represent energy maxima on the PES. The relative energy differences between these conformers would dictate the conformational preferences of the molecule at a given temperature.

Halogen Bonding and Other Non-Covalent Interactions

Intramolecular non-covalent interactions can play a significant role in stabilizing certain conformations of this compound. Of particular interest is the potential for intramolecular halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic species (Lewis base).

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to interpret experimental data and elucidate reaction mechanisms.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | Methylene protons (-CH₂-) | Chemical shift influenced by the adjacent amine and alkyne groups. |

| Amine protons (-NH₂) | Broad signal, chemical shift dependent on solvent and concentration. | |

| ¹³C NMR | Acetylenic carbons (-C≡C-) | Distinct chemical shifts for the carbon bonded to bromine and the carbon bonded to the methylene group. |

| Methylene carbon (-CH₂-) | Chemical shift influenced by the adjacent nitrogen atom. | |

| IR Spectroscopy | N-H stretching | Around 3300-3500 cm⁻¹ |

| C≡C stretching | Around 2100-2200 cm⁻¹, potentially weak due to symmetry. |

It is important to note that these are generalized predictions based on the functional groups present. Precise chemical shifts and vibrational frequencies would require specific density functional theory (DFT) or other high-level ab initio calculations. Such computational data, when compared with experimental spectra, can confirm the structure of the molecule and provide insights into its electronic environment and bonding.

Vibrational (IR) and Nuclear Magnetic Resonance (NMR) Predictions for Reactive Intermediates

No published data is available that provides theoretical predictions of the vibrational frequencies (IR) or Nuclear Magnetic Resonance (NMR) chemical shifts for reactive intermediates of this compound. Such studies would typically involve high-level quantum chemical calculations to model the structures and spectroscopic properties of transient species formed during chemical reactions.

Density Functional Theory (DFT) Studies on Reactivity Profiles of this compound

There are no specific Density Functional Theory (DFT) studies in the accessible literature that focus on the reactivity profile of this compound. DFT is a powerful computational tool used to investigate the electronic structure and reactivity of molecules, but it has not yet been applied in published research to this specific compound.

Reaction Pathway Exploration and Energetics

Detailed exploration of reaction pathways and their corresponding energetics for this compound through computational methods has not been reported. This type of investigation would provide valuable insights into the mechanisms of reactions involving this compound, including transition state structures and activation energies.

Catalytic Cycle Elucidation for Derivatives

The elucidation of catalytic cycles involving derivatives of this compound using computational techniques is not documented in the scientific literature. Such studies are crucial for understanding and optimizing catalytic processes in which this compound or its derivatives may act as substrates or intermediates.

Advanced Research Avenues and Future Directions for 3 Bromoprop 2 Yn 1 Amine Chemistry

Integration of 3-Bromoprop-2-YN-1-amine in Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of this compound into flow chemistry methodologies presents a promising avenue for its safe and efficient utilization.

The synthesis of propargylamines, a class of compounds to which this compound belongs, has been successfully demonstrated in a telescoped flow process. This approach minimizes the handling of hazardous intermediates, such as organic azides, enabling the on-demand synthesis of these valuable building blocks. nih.gov A similar strategy could be envisioned for the synthesis or derivatization of this compound, mitigating risks associated with highly reactive intermediates or exothermic reactions.

A key advantage of flow chemistry is the precise control over reaction parameters such as temperature, pressure, and residence time. This control would be particularly beneficial for reactions involving the thermally sensitive bromoalkyne functionality of this compound, potentially preventing decomposition and improving product yields. Furthermore, multi-step sequences, such as the A3 coupling reaction followed by cyclization, have been efficiently performed in continuous flow, suggesting the potential for complex transformations starting from this compound in a streamlined manner. nih.gov

Table 1: Potential Flow Chemistry Applications for this compound

| Reaction Type | Potential Advantages in Flow |

| Nucleophilic Substitution on Bromine | Enhanced safety, precise temperature control. |

| Derivatization of the Amine | Rapid reagent screening, automated synthesis. |

| Multi-step Reactions (e.g., A3 coupling) | Reduced handling of intermediates, improved yields. |

| Hazardous Reactions | Minimized exposure to hazardous reagents and intermediates. |

Photoredox and Electrochemical Catalysis Involving this compound

Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for sustainable and selective organic synthesis. These methodologies operate under mild conditions and offer unique reactivity pathways that are often inaccessible through traditional thermal methods.

Photoredox Catalysis:

The propargylamine (B41283) scaffold is amenable to photoredox-catalyzed transformations. For instance, the chemoselective aerobic Cα–H oxidation of propargylamines to 2-ynamides has been achieved using rose bengal as a photoredox catalyst under visible light. rsc.org This suggests that the amine functionality in this compound could be selectively oxidized under photocatalytic conditions. Furthermore, dual catalysis systems combining photoredox and transition-metal catalysis have been employed for the enantioselective cross-dehydrogenative coupling (CDC) of N-aryl tetrahydroisoquinolines with terminal alkynes. scispace.com This opens the possibility for developing asymmetric transformations involving this compound. The bromoalkyne moiety could also participate in photoredox-catalyzed reactions, such as atom transfer radical addition (ATRA) or coupling with various radical precursors.

Electrochemical Catalysis:

Electrochemistry provides a reagent-free method for oxidation and reduction, making it an attractive approach for green chemistry. The functionalization of alkynes through electrochemical methods has been shown to be a mild alternative to using external oxidants or transition metals. researchgate.netrsc.org For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene can selectively yield either the terminal alkyne or the corresponding bromoalkyne by tuning the electrolysis conditions. beilstein-journals.org This suggests that the bromoalkyne of this compound could be electrochemically reduced to the corresponding terminal alkyne, providing a complementary synthetic route to propargylamine derivatives. Moreover, electrochemical methods have been developed for the bromofunctionalization of alkenes and alkynes, indicating the potential for electrosynthesis to be used in the preparation of this compound or its derivatives from simpler precursors. mdpi.comresearchgate.net

Development of Novel Reagents and Catalysts Based on this compound Scaffolds

The unique combination of a nucleophilic amine and an electrophilic bromoalkyne in a compact framework makes this compound an attractive scaffold for the design of novel reagents and catalysts.

The primary amine can be readily derivatized to introduce a wide range of functional groups, including ligands for transition metals. The resulting metal complexes could exhibit novel catalytic activities, with the propargyl backbone potentially influencing the steric and electronic environment of the metal center. The design of chiral ligands based on this scaffold could lead to the development of catalysts for asymmetric synthesis.

Furthermore, the bromoalkyne functionality can be exploited to attach the molecule to solid supports or larger molecular architectures. For example, through Sonogashira or other cross-coupling reactions, this compound derivatives could be immobilized on polymers or inorganic materials to create heterogeneous catalysts. These catalysts would benefit from ease of separation and recyclability, aligning with the principles of green chemistry. The development of alkyne metathesis catalysts has seen significant progress, and incorporating a functional handle like the amine group in this compound could lead to new catalyst designs with tailored properties. researchgate.net

Exploration of Sustainable Synthetic Routes to this compound and its Derivatives

The development of green and sustainable methods for the synthesis of amines and their derivatives is a key area of modern chemical research. benthamdirect.combenthamscience.comrsc.org Traditional methods for the synthesis of propargylamines often rely on stoichiometric reagents and harsh reaction conditions. Future research should focus on developing more environmentally benign routes to this compound and its derivatives.

One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step with high atom economy. The A3 coupling (aldehyde-alkyne-amine) is a well-established MCR for the synthesis of propargylamines. nih.gov While this is typically used to form the propargylamine skeleton, modifications of this reaction or the development of novel MCRs could provide direct access to functionalized propargylamines like this compound.

The use of recyclable catalysts, such as metal nanoparticles supported on various materials, has been shown to be effective for the synthesis of propargylamines under solvent-free conditions. rsc.orgtandfonline.comnih.gov Exploring the use of such catalytic systems for the synthesis of this compound could lead to more sustainable production methods. Additionally, the development of synthetic routes that utilize renewable feedstocks and minimize the generation of waste will be crucial for the long-term viability of this chemistry.

Table 2: Comparison of Potential Synthetic Strategies for Propargylamines

| Synthetic Strategy | Advantages | Potential for this compound |

| Traditional Batch Synthesis | Well-established procedures. | May involve hazardous reagents and conditions. |

| Flow Chemistry | Enhanced safety, scalability. | Safer handling and potential for multi-step synthesis. |

| Photoredox/Electrochemistry | Mild conditions, unique reactivity. | Selective functionalization of amine or alkyne. |

| Multicomponent Reactions | High atom economy, convergence. | Direct access to complex derivatives. |

| Heterogeneous Catalysis | Catalyst recyclability, ease of separation. | Greener and more sustainable production. |

Unexplored Reactivity Manifolds of this compound in Complex Chemical Environments

The dual functionality of this compound opens the door to a wide range of unexplored reactivity manifolds, particularly in the context of complex molecule synthesis. The interplay between the nucleophilic amine and the electrophilic bromoalkyne within the same molecule could lead to novel intramolecular reactions or be exploited in sequential intermolecular transformations.

The bromoalkyne moiety is known to participate in a variety of coupling reactions, such as the Cadiot-Chodkiewicz and Sonogashira couplings. The presence of the amine group could influence the reactivity of the bromoalkyne in these reactions, potentially leading to unexpected outcomes or allowing for the development of novel tandem reaction sequences. For example, a reaction could be initiated at the bromoalkyne, followed by an intramolecular cyclization involving the amine.

Furthermore, the reactivity of bromoalkynes can be influenced by substituents. muohio.edu The amine group in this compound, or derivatives thereof, could electronically modulate the reactivity of the bromoalkyne, enabling transformations that are not possible with simple bromoalkynes. The exploration of this compound in multicomponent reactions where both the amine and the alkyne participate could lead to the rapid construction of highly complex and diverse molecular scaffolds. rsc.orgrsc.org The visible-light-promoted oxidative amidation of bromoalkynes with anilines to form α-ketoamides highlights the potential for novel transformations involving the bromoalkyne functionality. acs.org

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-bromoprop-2-yn-1-amine, and how do reaction conditions influence yield?

- Methodology : Palladium-catalyzed cross-coupling reactions are widely used. For example, in analogous bromophenylpropynamine syntheses, Pd(PPh₃)₂Cl₂/CuI systems in acetonitrile with Et₃N as a base achieved yields up to 88% . Optimization involves testing catalyst ratios (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₂Cl₂), solvent polarity, and temperature. Purification via Biotage flash column chromatography is recommended for isolating the product as a viscous oil .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodology : Use a combination of ¹H NMR (to verify alkyne and amine protons), ¹³C NMR (to confirm sp-hybridized carbons and bromine coupling), IR spectroscopy (for C≡C and N-H stretches), and HRMS (to validate molecular weight). Cross-referencing with literature data for analogous compounds (e.g., N-benzyl-3-bromophenylpropynamine) ensures accuracy .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodology : Follow general amine-handling protocols: use fume hoods, wear nitrile gloves, and avoid skin contact. In case of exposure, wash affected areas with copious water for ≥15 minutes and consult a physician . Store in airtight containers away from oxidizers, as bromoalkynes may react violently.

Advanced Research Questions

Q. How does the choice of catalyst system impact regioselectivity in functionalizing this compound?

- Methodology : Pd vs. Au catalysts can lead to divergent pathways. For instance, Pd catalysts favor cross-couplings (e.g., Sonogashira reactions), while Au(I) complexes (e.g., from Hashmi’s work) may promote alkyne activation for cyclization or hydrofunctionalization . Computational studies (DFT) are recommended to predict electronic effects of the bromo substituent on transition states .

Q. What strategies resolve contradictions in reported yields for similar bromoalkynylamine syntheses?

- Methodology : Contradictions often arise from subtle variations (e.g., Pd catalyst loading, solvent purity). Systematic reproducibility studies should isolate variables:

- Compare Pd(PPh₃)₂Cl₂ (67% yield) vs. PdCl₂(PPh₃)₂ (88% yield) in analogous reactions .

- Evaluate trace moisture effects by rigorously drying solvents and reagents.

Q. Can this compound serve as a precursor for bioactive molecule synthesis?

- Methodology : Yes. The bromo group enables Suzuki couplings, while the alkyne allows click chemistry. For example, coupling with aryl boronic acids generates biarylpropynamines, which are scaffolds in kinase inhibitors . Optimize stepwise functionalization: first bromine substitution, then alkyne modification to avoid side reactions.

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodology : The electron-withdrawing bromine enhances electrophilicity at the β-carbon, but the alkyne’s linear geometry creates steric hindrance. Kinetic studies (e.g., SN2 vs. SN1 mechanisms) using varying nucleophiles (e.g., amines, thiols) and polar aprotic solvents (DMF, DMSO) can clarify dominance of electronic vs. steric factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.